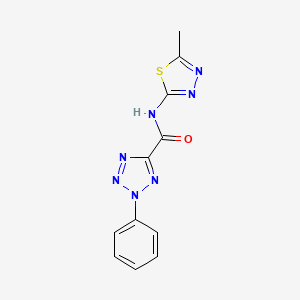

![molecular formula C16H8F6N2S B2374237 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-46-0](/img/structure/B2374237.png)

7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications . Trifluoromethyl groups are prevalent in pharmaceutical and agrochemical compounds due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of interest in synthetic chemistry. Various synthetic strategies have been developed over the years . Trifluoromethylation, the process of introducing a trifluoromethyl group into organic motifs, has also seen significant development recently .Molecular Structure Analysis

Naphthyridine is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

Naphthyridines exhibit a variety of reactivity patterns. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The burgeoning interest in 1,6-naphthyridines lies in their pharmacological activity, particularly their anticancer potential. These compounds have been studied for their effects on various cancer cell lines. Recent synthetic developments have paved the way for a wide range of functionalized 1,6-naphthyridines, but a complete correlation between synthesis and biological activity remains elusive. Researchers have explored the structure-activity relationship (SAR) and conducted molecular modeling studies to understand the anticancer mechanisms .

Photophysical Applications

Lastly, these compounds have intriguing photophysical properties. Researchers have explored their use in sensors, imaging agents, and other photonic applications.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 1,8-naphthyridine derivatives, such as 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, are often enzymes involved in critical biological processes . For instance, some naphthyridine derivatives have been found to inhibit DNA gyrase, a key enzyme involved in DNA replication .

Mode of Action

The compound interacts with its target enzyme, potentially through the formation of a complex. This interaction can lead to the inhibition of the enzyme’s activity, thereby disrupting the normal function of the enzyme . The exact nature of this interaction and the resulting changes are subject to further investigation.

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, the inhibition of DNA gyrase can disrupt DNA replication, leading to the cessation of cell division and growth . The downstream effects of this disruption can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits DNA gyrase, it could lead to the cessation of cell division and growth, potentially exerting an anticancer effect .

Eigenschaften

IUPAC Name |

7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIGJRPFWKWCSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2374155.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)

![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)

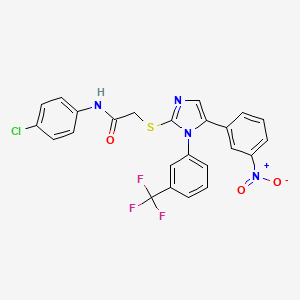

![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

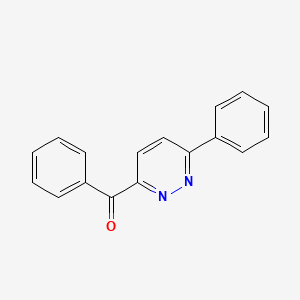

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2374168.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)

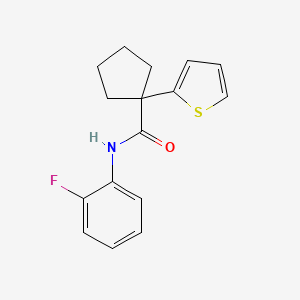

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)

![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)